molecular formula C12H11ClO3 B11805454 1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one

1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one

Cat. No.: B11805454
M. Wt: 238.66 g/mol
InChI Key: XIDBVGUPBKLVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one is a chemical compound known for its unique structure and reactivity It is a derivative of benzofuran, characterized by the presence of a chloro and hydroxy group on the benzofuran ring, along with a methylpropanone side chain

Preparation Methods

The synthesis of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring.

    Introduction of Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions are carried out to introduce the chloro and hydroxy groups at the desired positions on the benzofuran ring.

    Attachment of the Methylpropanone Side Chain: The final step involves the addition of the methylpropanone side chain through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxybenzofuran derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one can be compared with other benzofuran derivatives, such as:

    1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone: Similar structure but with an ethanone side chain instead of methylpropanone.

    1-(4-Chloro-5-hydroxybenzofuran-3-yl)propan-1-one: Similar structure but with a propanone side chain.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

1-(4-chloro-5-hydroxy-1-benzofuran-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H11ClO3/c1-6(2)12(15)7-5-16-9-4-3-8(14)11(13)10(7)9/h3-6,14H,1-2H3

InChI Key

XIDBVGUPBKLVFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=COC2=C1C(=C(C=C2)O)Cl

Origin of Product

United States

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